molecular formula C12H18N2O2 B599496 Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate CAS No. 174890-79-0

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate

Cat. No.: B599496
CAS No.: 174890-79-0
M. Wt: 222.288
InChI Key: POYRVPVRIKLHQR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate (CAS 174890-79-0) is a chemical compound with the molecular formula C 12 H 18 N 2 O 2 and a molecular weight of 222.28 g/mol . This molecule features a phenylacetate core substituted with a (2-aminoethyl)amino group at the para position, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The presence of both a primary amine and a secondary amine group on the same side chain provides versatile reactivity for conjugation and further derivatization, such as in the synthesis of complex molecular scaffolds. Researchers can utilize this compound as a key building block in the development of potential pharmacologically active molecules. Its structure is particularly relevant for creating compounds that target aminergic receptors or enzymes. The ester group can serve as a synthetic handle for hydrolysis to the corresponding acid or for further transformations. Proper handling and storage are essential for maintaining the integrity of the product; it is recommended to be kept sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl 2-[4-(2-aminoethylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)9-10-3-5-11(6-4-10)14-8-7-13/h3-6,14H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRVPVRIKLHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677552
Record name Ethyl {4-[(2-aminoethyl)amino]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174890-79-0
Record name Ethyl {4-[(2-aminoethyl)amino]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Ethyl 2-(4-Nitrophenyl)acetate

The most widely documented method involves the catalytic hydrogenation of ethyl 2-(4-nitrophenyl)acetate using palladium on carbon (Pd/C). In a representative procedure, 1.05 g of the nitro precursor dissolved in 25 mL methanol undergoes hydrogenation over 10% Pd/C for 4 hours under ambient pressure. Quantitative conversion to ethyl 2-(4-aminophenyl)acetate is achieved, as confirmed by 1H^1H-NMR analysis showing characteristic signals at δ 1.29 ppm (ethyl triplet) and δ 6.51–6.98 ppm (aromatic doublets).

Critical Parameters:

  • Catalyst loading: 10% Pd/C (catalytic amount)

  • Solvent: Methanol (25 mL/g substrate)

  • Reaction time: 4 hours

  • Yield: 100%

Alternative Reducing Systems

While less common, sodium dithionite (Na2_2S2_2O4_4) in aqueous ethanol has been reported for nitro group reduction in analogous structures. However, this method typically requires higher temperatures (60–80°C) and produces lower yields (70–85%) compared to catalytic hydrogenation.

Amine Alkylation Strategies

Direct Alkylation of 4-Aminophenyl Intermediate

The key intermediate ethyl 2-(4-aminophenyl)acetate undergoes alkylation with 2-chloroethylamine derivatives to install the secondary amine functionality. A modified procedure from piperazine synthesis demonstrates this step using bis(2-chloroethyl)ethylamine in refluxing n-butanol with potassium carbonate:

4-Aminophenyl acetate+ClCH2CH2N(CH2CH3)2K2CO3n-BuOH, refluxTarget compound\text{4-Aminophenyl acetate} + \text{ClCH}2\text{CH}2\text{N(CH}2\text{CH}3\text{)}2 \xrightarrow[\text{K}2\text{CO}_3]{\text{n-BuOH, reflux}} \text{Target compound}

Optimized Conditions:

  • Base: K2_2CO3_3 (2.5 equiv)

  • Solvent: n-Butanol (5 vol)

  • Temperature: 120°C (reflux)

  • Time: 12–24 hours

  • Yield: 60–75%

Phthalimide Protection-Deprotection Approach

To mitigate side reactions during alkylation, a protecting group strategy employs N-(2-bromoethyl)phthalimide:

  • Alkylation:
    Ethyl 2-(4-aminophenyl)acetate + N-(2-bromoethyl)phthalimide → Protected intermediate

  • Deprotection:
    Hydrazinolysis (NH2_2NH2_2, ethanol, reflux) removes the phthaloyl group

This method improves regioselectivity but adds two extra steps, reducing overall yield to 45–55%.

Esterification and Transesterification

Direct Ester Formation

While most syntheses begin with pre-formed ethyl esters, alternative routes form the ester bond late in the sequence. A general approach uses DCC/DMAP-mediated coupling:

2-(4-((2-Aminoethyl)amino)phenyl)acetic acid+EthanolDMAPDCC, CH2Cl2Target compound\text{2-(4-((2-Aminoethyl)amino)phenyl)acetic acid} + \text{Ethanol} \xrightarrow[\text{DMAP}]{\text{DCC, CH}2\text{Cl}2} \text{Target compound}

Reaction Profile:

  • Coupling agent: DCC (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous CH2_2Cl2_2

  • Time: 3 hours at 25°C

  • Yield: 70–80%

Transesterification Modifications

Patent literature describes transesterification of methyl or benzyl esters to ethyl analogs using acidic ion-exchange resins. For example:

Methyl 2-(4-((2-aminoethyl)amino)phenyl)acetate+EthanolAmberlyst-15Target compound\text{Methyl 2-(4-((2-aminoethyl)amino)phenyl)acetate} + \text{Ethanol} \xrightarrow{\text{Amberlyst-15}} \text{Target compound}

Conditions:

  • Catalyst: Amberlyst-15 (20% w/w)

  • Temperature: 80°C

  • Time: 8 hours

  • Conversion: >95%

Purification and Characterization

Workup Procedures

Standard purification involves:

  • Celite Filtration: Removes Pd/C catalyst post-hydrogenation

  • Solvent Extraction: Sequential washes with methanol/water mixtures

  • Vacuum Distillation: Concentrates product solutions

Analytical Data

Spectroscopic Confirmation:

  • 1H^1H-NMR (CDCl3_3): δ 1.29 (t, 3H), 3.72 (s, 2H), 4.13 (q, 2H), 6.51–6.98 (m, 4H)

  • HRMS (APCI+): m/z 223.1445 [M+H+^+]

Chromatographic Purity:

  • HPLC: >99.5% (C18 column, 0.1% TFA/ACN gradient)

Comparative Analysis of Methods

ParameterHydrogenation RouteAlkylation RouteEsterification
Steps23–43
Overall Yield85–100%45–75%60–80%
Key AdvantageHigh efficiencyStructural controlLate-stage modification
LimitationCatalyst costProtection requiredMoisture sensitivity

Industrial-Scale Considerations

Recent patent innovations highlight adaptations for kilogram-scale production:

  • Continuous Hydrogenation: Fixed-bed reactors with 5% Pd/Al2_2O3_3 enable throughput >100 kg/week

  • Solvent Recycling: Methanol recovery systems reduce waste by 40%

  • In-line Analytics: FTIR monitoring of nitro group conversion (>99.9%)

Emerging Methodologies

Enzymatic Transesterification

Preliminary studies demonstrate lipase-catalyzed ester formation under mild conditions:

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: MTBE/2-MeTHF (3:1)

  • Conversion: 92% in 24 hours

Flow Chemistry Approaches

Microreactor systems enhance exothermic alkylation steps:

  • Residence Time: 8 minutes vs. 12 hours batch

  • Yield Improvement: 88% vs. 72% batch

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 4-aminophenylacetate (CAS: 5438-70-0)
  • Structure: Lacks the aminoethylamino group; instead, it has a primary amine at the para position.
  • Properties :
    • Lower molecular weight (179.22 g/mol) .
    • Higher crystallinity (melting point: 56–58°C) .
    • Reduced nucleophilicity compared to the target compound due to the absence of the secondary amine.
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS: 17841-69-9)
  • Structure: Features an aminomethyl (–CH₂NH₂) group instead of the aminoethylamino chain.
  • Impact :
    • Shorter chain length reduces flexibility in molecular interactions.
    • The hydrochloride salt enhances water solubility but limits organic solvent compatibility .
Ethyl 2-[(2,4-difluorophenyl)amino]acetate (CAS: 26676-01-7)
  • Structure : Fluorine atoms at the 2- and 4-positions on the phenyl ring.
  • Impact: Electron-withdrawing fluorine atoms decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions . Enhanced metabolic stability compared to non-fluorinated analogues .

Ester Group Modifications

tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8)
  • Structure : tert-Butyl ester instead of ethyl ester.
  • Impact :
    • Increased steric hindrance slows hydrolysis rates.
    • Higher lipophilicity (logP ~2.1 vs. 1.5 for ethyl ester) improves membrane permeability .
Methyl 2-(4-hydroxyphenyl)acetate (CAS: 22446-37-3)
  • Structure : Methyl ester with a hydroxyl group on the phenyl ring.
  • Impact :
    • Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media.
    • Susceptibility to oxidation limits long-term stability .

Aminoethyl Chain Derivatives

Butyl 2-(4-(4-(2-aminoethyl)piperazin-1-yl)phenyl)acetate
  • Structure: Incorporates a piperazine ring linked to the aminoethyl chain.
  • Impact :
    • Piperazine enhances basicity (pKa ~9.5) and enables salt formation for improved solubility.
    • Extended conjugation may enhance binding to biological targets (e.g., GPCRs) .
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS: 6327-96-4)
  • Structure: Bis-hydroxyethylamino group replaces the aminoethylamino chain.
  • Impact: Hydroxy groups increase hydrophilicity (logP ~0.2) but reduce blood-brain barrier penetration. Potential for chelation with metal ions in catalytic applications .

Key Research Findings

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C)
Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate 222.28 1.5 Not reported
Ethyl 4-aminophenylacetate 179.22 1.2 56–58
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl 215.70 0.8 >200 (decomposes)
tert-Butyl 2-(4-aminophenyl)acetate 207.27 2.1 85–87

Biological Activity

Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of amino groups that can form hydrogen bonds with various biological molecules. This interaction can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. Specifically, the aminoethyl group enhances its reactivity, allowing it to interact effectively with target proteins and enzymes.

Biological Activity

Recent studies indicate that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.
  • Antichlamydial Activity : Research has highlighted its potential in targeting Chlamydia infections. The compound's structural analogs have demonstrated selective activity against Chlamydia trachomatis, suggesting that modifications in the amino group can enhance this effect .
  • Inhibition of Calcium Channels : The compound has been evaluated for its effects on perfusion pressure and coronary resistance in isolated heart models. It was found to decrease perfusion pressure through inhibition of L-type calcium channels, indicating potential cardiovascular applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

CompoundStructureBiological ActivityNotes
Ethyl 2-(4-aminophenyl)acetateLacks aminoethyl groupModerate antibacterialLess reactive than the target compound
Ethyl 2-(4-((2-hydroxyethyl)amino)phenyl)acetateHydroxyethyl instead of aminoethylVaries based on hydroxyl groupPotentially less versatile
4-(2-aminoethyl)-benzenesulfonamideContains similar aminoethyl groupInhibits calcium channelsDemonstrates cardiovascular effects

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on structurally similar compounds revealed that modifications in the amino groups significantly affected their antimicrobial potency. This compound was among those tested, showing enhanced activity against Neisseria meningitidis and Haemophilus influenzae .
  • Cardiovascular Effects : In experiments involving isolated rat hearts, this compound demonstrated a marked decrease in coronary resistance and perfusion pressure, suggesting its potential as a therapeutic agent for managing heart conditions .
  • Toxicity Assessment : Preliminary toxicity evaluations indicated that the compound did not exhibit significant toxic effects on human cell lines, reinforcing its potential for safe therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-((2-aminoethyl)amino)phenyl)acetate, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with ethyl 2-(4-aminophenyl)acetate. React with bis(2-chloroethyl)ethylamine in the presence of K₂CO₃ under reflux in n-butanol to form piperazine intermediates .
  • Step 2 : Alkylate intermediates with N-Boc-2-bromoethyl-amine, followed by TFA-mediated Boc deprotection to yield the final amine derivative.
  • Yield Optimization : Monitor transesterification (e.g., ethyl to n-butyl ester conversion) via HPLC. Adjust solvent polarity (n-butanol vs. ethanol) and reaction time to minimize side products .
    • Data Table :
Starting MaterialReagentSolventYieldReference
Ethyl 2-(4-aminophenyl)acetatebis(2-chloroethyl)ethylaminen-butanol45–60%
Piperazine intermediateN-Boc-2-bromoethyl-amineDCM70–85%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm amine and ester functional groups (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 3.5–4.2 ppm for NH and CH₂NH₂) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths: 1.50–1.54 Å; torsion angles: 117–121°) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 265.2) .

Q. What are the storage conditions to ensure compound stability?

  • Methodology :

  • Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group.
  • Monitor purity (>98%) via HPLC every 6 months. Avoid aqueous or acidic environments to suppress degradation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity in anticancer or antibacterial studies?

  • Methodology :

  • Analog Design : Replace the ethyl ester with bulkier tert-butyl esters to improve membrane permeability. Introduce electron-withdrawing groups (e.g., –Br at the phenyl ring) to modulate electronic effects .
  • Biological Testing : Use MIC assays against Staphylococcus aureus or MTT assays on cancer cell lines (e.g., MCF-7). Compare IC₅₀ values of derivatives .
    • Data Table :
DerivativeModificationBioactivity (IC₅₀)Reference
3-Br analogueBromination at phenyl ring12 µM (MCF-7)
Naphthoyl-substitutedExtended aromatic system8 µM (Antibacterial)

Q. What factors contribute to instability during in vitro assays, and how can degradation be mitigated?

  • Methodology :

  • Degradation Pathways : Ester hydrolysis in aqueous buffers (pH >7) generates phenylacetic acid byproducts. Use LC-MS to identify degradation products.
  • Mitigation : Prepare stock solutions in anhydrous DMSO. Use phosphate buffers (pH 6.5–7.0) for cell-based assays .

Q. How should contradictory data on synthesis yields be resolved?

  • Methodology :

  • Root-Cause Analysis : Compare reaction scales (e.g., micromolar vs. millimolar) and catalyst purity (e.g., K₂CO₃ dried vs. undried).
  • Reproducibility : Replicate reactions under inert (N₂) vs. ambient conditions. Use standardized HPLC protocols to quantify yields .

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